Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-N-(3-(cyclohexylamino)propyl)-4-methyl-, 5,5-dioxide
Description
The compound Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-N-(3-(cyclohexylamino)propyl)-4-methyl-, 5,5-dioxide (hereafter referred to as Compound X) is a pyrazolobenzothiazine derivative featuring a fused heterocyclic core. Its structure includes a p-chlorophenyl group at position 1, a methyl group at position 4, and a 3-(cyclohexylamino)propyl carboxamide side chain at position 2.
Properties
CAS No. |
81761-98-0 |
|---|---|
Molecular Formula |
C26H30ClN5O3S |
Molecular Weight |
528.1 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[3-(cyclohexylamino)propyl]-4-methyl-5,5-dioxopyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide |
InChI |
InChI=1S/C26H30ClN5O3S/c1-31-25-23(26(33)29-17-7-16-28-19-8-3-2-4-9-19)30-32(20-14-12-18(27)13-15-20)24(25)21-10-5-6-11-22(21)36(31,34)35/h5-6,10-15,19,28H,2-4,7-9,16-17H2,1H3,(H,29,33) |
InChI Key |
JEJCFAJLDLYJAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3S1(=O)=O)N(N=C2C(=O)NCCCNC4CCCCC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-N-(3-(cyclohexylamino)propyl)-4-methyl-, 5,5-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the benzothiazine moiety. The final steps often involve the addition of the carboxamide group and the specific substituents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of Pyrazolo(4,3-c)(1,2)benzothiazine exhibit several significant biological activities:
1. Anti-inflammatory Activity
Preliminary studies suggest that these compounds may inhibit inflammatory processes by interacting with specific enzymes and receptors involved in inflammatory pathways. They are believed to inhibit cyclooxygenase (COX) enzymes and other pro-inflammatory mediators, making them potential candidates for treating inflammatory diseases.
2. Anticancer Properties
The compound demonstrates promising anticancer activity through mechanisms that may involve the modulation of cell signaling pathways and induction of apoptosis in cancer cells. In vitro studies have shown that certain derivatives can significantly reduce cell viability in various cancer cell lines . For example, one derivative exhibited over 70% inhibition of proliferation in breast cancer cells after 48 hours of treatment.
3. Monoamine Oxidase Inhibition
Some derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), which is crucial for treating neurological disorders. Notably, certain analogs demonstrated IC50 values in the low nanomolar range against MAO-A and MAO-B .
4. Antiviral Activity
Several derivatives have shown activity against HIV-1, with effective concentrations below 20 μM in inhibiting viral replication in cultured human cells. The structure-activity relationship analysis highlights the importance of the morpholinopropyl group for enhancing antiviral activity .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Anti-inflammatory Studies : In one study, a series of derivatives were synthesized and tested for their ability to inhibit COX enzymes. Results indicated that specific modifications significantly enhanced anti-inflammatory activity compared to standard NSAIDs.
- Anticancer Testing : Research focused on human cancer cell lines demonstrated that specific derivatives could significantly reduce cell viability. One derivative showed over 70% inhibition of proliferation in breast cancer cells after treatment .
- Antiviral Efficacy : A study focusing on HIV-1 inhibition revealed that compounds based on this structure effectively reduced viral replication in cultured human cells. The SAR analysis underscored the importance of the morpholinopropyl group for antiviral activity.
Mechanism of Action
The mechanism of action of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-N-(3-(cyclohexylamino)propyl)-4-methyl-, 5,5-dioxide likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
*Estimated based on analogous synthesis protocols in .
Key Observations:
Substituent Effects on Physicochemical Properties: Aromatic Groups: Electron-withdrawing substituents (e.g., p-chlorophenyl in Compound X, 3-fluorophenyl in 3) increase melting points compared to non-halogenated analogs (e.g., 4b) due to enhanced dipole interactions .
Biological Activity Trends :
- Antiviral Activity : Compound 2u (N-methylsulfonamide derivative) exhibits potent HCV NS5B polymerase inhibition, suggesting that sulfonamide groups enhance target binding .
- Enzyme Inhibition : Carbothioamide derivatives (e.g., 4b ) show MAO-B inhibition, while Compound X’s carboxamide side chain may favor interactions with other enzyme classes .
Synthetic Challenges :
- Yields for pyrazolobenzothiazines range from 40% to 70%, influenced by steric hindrance from substituents (e.g., trifluoromethyl in 7n ) and purification requirements .
Research Implications and Limitations
- Structural Optimization: The cyclohexylamino propyl group in Compound X merits further exploration for pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to smaller side chains .
- Data Gaps : Direct biological data for Compound X are absent in the provided evidence, necessitating enzymatic assays (e.g., kinase or polymerase inhibition) to validate theoretical predictions.
Biological Activity
Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-N-(3-(cyclohexylamino)propyl)-4-methyl-, 5,5-dioxide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural framework consisting of a pyrazole ring fused with a benzothiazine moiety. The presence of various functional groups such as carboxamide and 5,5-dioxide contributes to its chemical reactivity and biological activity. The molecular formula is characterized by a significant molecular weight of approximately 481.6 g/mol .
Biological Activities
Research indicates that Pyrazolo(4,3-c)(1,2)benzothiazine derivatives exhibit a range of biological activities:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through inhibition of key enzymes involved in inflammatory pathways .
- Anti-cancer Properties : Several studies suggest that this compound may inhibit cancer cell proliferation by targeting specific cellular mechanisms .
- Antiviral Activity : Notably, derivatives of this compound have demonstrated anti-HIV activity, with some showing effective inhibition of HIV-1 replication .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : Pyrazolo(4,3-c)(1,2)benzothiazine derivatives may inhibit enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response .
- Receptor Binding : The compound may interact with receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Study on Anti-inflammatory Activity : A recent study evaluated the anti-inflammatory effects of Pyrazolo(4,3-c)(1,2)benzothiazine derivatives in animal models. Results indicated significant reductions in inflammatory markers compared to control groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how does the cyclohexylamino propyl group affect reaction efficiency?
- Methodology : The compound is synthesized via a multi-step approach involving:
- Ring expansion : Starting from saccharin derivatives, ultrasonic-assisted cyclization with hydrazine generates the pyrazolo[4,3-c]benzothiazine core .
- Side-chain coupling : The cyclohexylamino propyl group is introduced via nucleophilic substitution or amide coupling, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to mitigate steric hindrance from the bulky cyclohexyl group .
- Yields : Typical yields range from 57% to 88%, depending on purification methods (e.g., flash chromatography vs. crystallization) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves regiochemistry of the p-chlorophenyl and cyclohexylamino propyl groups. For example, the 3.00 ppm signal in DMSO-d₆ corresponds to the SO₂CH₃ group .
- Mass Spectrometry : High-resolution MS (EI or ESI) confirms molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous 4-methyl-3-phenyl derivatives .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., antiviral vs. antioxidant) among structurally similar derivatives be resolved?
- Methodology :
- Comparative Assays : Perform parallel testing under standardized conditions. For example:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing p-chlorophenyl with electron-rich groups) to isolate specific bioactivity pathways .
Q. What strategies improve regioselectivity during p-chlorophenyl substitution on the pyrazolo ring?
- Methodology :
- Catalytic Systems : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling, achieving >90% regioselectivity for C-1 substitution .
- Solvent Effects : Polar aprotic solvents (DMF or DMSO) stabilize transition states, reducing byproduct formation .
- Monitoring Tools : Real-time HPLC-MS tracks intermediate formation, enabling rapid optimization .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
